Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzothiophene core, which is known for its biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.
Amidation: The amide bond formation between the benzothiophene carboxylate and the nitrophenyl carbonyl group can be carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the propan-2-yl ester group, typically using isopropanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiophene core is a versatile scaffold in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzothiophene moiety.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity associated with benzothiophene derivatives.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene core.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and benzothiophene core are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-carboxybenzothiophene share the benzothiophene core and exhibit similar biological activities.
Nitrophenyl Derivatives: Compounds such as 2-methyl-3-nitrophenol and 2-methyl-3-nitroaniline have similar nitrophenyl groups and can undergo similar chemical reactions.
Uniqueness
Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the benzothiophene core with a nitrophenyl group and a propan-2-yl ester. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
385381-43-1 |
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Molecular Formula |
C20H22N2O5S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-11(2)27-20(24)17-14-7-4-5-10-16(14)28-19(17)21-18(23)13-8-6-9-15(12(13)3)22(25)26/h6,8-9,11H,4-5,7,10H2,1-3H3,(H,21,23) |
InChI Key |
JIRMJEHJSZXPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C |
Origin of Product |
United States |
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